molecular formula C4H10ClN3O2 B555450 H-His(1-Me)-Ome CAS No. 57519-09-2

H-His(1-Me)-Ome

Cat. No.: B555450
CAS No.: 57519-09-2
M. Wt: 183.21 g/mol
InChI Key: SLBULRLSTNDQED-DKWTVANSSA-N
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Description

N’-Methyl-L-histidine methyl ester is a derivative of the amino acid histidine. It is characterized by the presence of a methyl group attached to the nitrogen atom of the imidazole ring and an ester group attached to the carboxyl group of the histidine molecule. This compound is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine .

Scientific Research Applications

DNA Purification

N'-Methyl-L-histidine methyl ester, as a component of Poly(hydroxyethyl methacrylate-N-methacryloyl-(l)-histidine methyl ester) (PHEMAH) cryogel, has shown effectiveness in plasmid DNA (pDNA) purification from bacterial lysate. The incorporation of this compound into the polymeric matrix significantly improves the pDNA adsorption capacity, indicating its potential for high selectivity in pDNA purification processes (Perçin et al., 2011).

Polymer-Based Catalysis

N'-Methyl-L-histidine methyl ester, when copolymerized with hydroxyethyl methacrylate and ethylene dimethacrylate, forms resins used as polymeric catalysts in enantioselective ester hydrolysis reactions. This highlights its utility in the creation of catalysts for specific chemical processes, demonstrating its versatility in polymer-based applications (Spassky et al., 1983).

Photoaffinity Probes

The synthesis and properties of a 2-Diazohistidine Derivative, starting from N'-Methyl-L-histidine methyl ester, point to its utility in creating photoactivatable peptides. These peptides, incorporating a 2-diazohistidine residue, could be beneficial as photoaffinity probes for various biochemical and pharmacological studies (Jaganathen et al., 1990).

Enzyme Interaction Studies

L-Histidine methyl ester, a related compound to N'-Methyl-L-histidine methyl ester, has been used to study the interaction with histidine decarboxylase. It provides insights into the mechanisms of enzyme inhibition and can serve as a model for studying the interaction of similar compounds with enzymes (Alston & Abeles, 1987).

Protein Adsorption

N'-Methyl-L-histidine methyl ester, when synthesized from methacryloyl chloride and histidine and used in spherical beads, showed effective adsorption of bovine serum albumin (BSA), indicating its potential for specific protein adsorption and separation applications (Akgöl et al., 2004).

Peptide Synthesis

The compound has been used in the facile synthesis of N-α-Boc-1,2-dialkyl-L-histidines, demonstrating its utility in the synthesis of complex molecules like thyrotropin-releasing hormone (TRH) analogs. This shows its relevance in the field of synthetic organic chemistry and drug development (Monga et al., 2008).

Metal Ion Interaction

The interaction of N'-Methyl-L-histidine methyl ester with metal ions, as studied in various research contexts, provides insights into its potential application in coordination chemistry and metal ion binding studies. This can have implications in fields ranging from analytical chemistry to the development of new materials (Hay & Morris, 1971).

Safety and Hazards

“N’-Methyl-L-histidine methyl ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

Histidine methylation serves as an intriguing strategy to introduce altered traits of target proteins, including metal ion chelation, histidine-based catalysis, molecular assembly, and translation regulation . This suggests that “N’-Methyl-L-histidine methyl ester” and other histidine derivatives could have potential applications in various fields, including biochemistry, molecular biology, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Methyl-L-histidine methyl ester can be synthesized through the esterification of L-histidine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method yields high purity and is compatible with various amino acids . Another method involves the reaction of L-histidine with methanol and hydrochloric acid gas, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of N’-M

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEAVIKJSKOOHN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427217
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57519-09-2
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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